molecular formula C14H18N2O2S2 B6669708 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide

Cat. No.: B6669708
M. Wt: 310.4 g/mol
InChI Key: HRYDVFJRERKVTL-IAMFDIQRSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxolane ring, and a dithiane moiety

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c17-14(12-9-19-6-7-20-12)16-11-3-5-18-13(11)10-2-1-4-15-8-10/h1-2,4,8,11-13H,3,5-7,9H2,(H,16,17)/t11-,12?,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYDVFJRERKVTL-IAMFDIQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2CSCCS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2CSCCS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the pyridine ring: This step involves the coupling of the oxolane intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the dithiane moiety: The dithiane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiol and a halogenated precursor.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the dithiane intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a suitable catalyst like palladium on carbon.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions, where the ring oxygen can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Various substituted oxolane derivatives

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the dithiane moiety can form covalent bonds with nucleophilic amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,4-dithiane-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

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